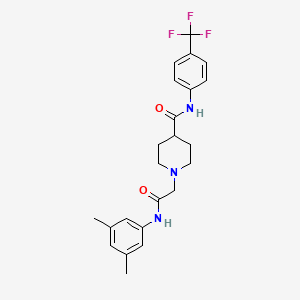
1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidine ring, a common structural motif in many bioactive molecules, and is characterized by the presence of both dimethylphenyl and trifluoromethylphenyl groups, which can influence its chemical properties and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines or 1,5-diketones under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Attachment of the Dimethylphenyl and Trifluoromethylphenyl Groups: These groups can be introduced through coupling reactions such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product, often using peptide coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or amides to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structural features could be useful in the design of enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, 1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamide could be investigated for its potential therapeutic effects. Its structural similarity to known bioactive molecules suggests it could be a candidate for drug development, particularly in the areas of oncology, neurology, or infectious diseases.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure could impart desirable characteristics such as increased stability, reactivity, or biocompatibility.
Mecanismo De Acción
The mechanism of action of 1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the dimethylphenyl and trifluoromethylphenyl groups could enhance its binding affinity and specificity for these targets, potentially leading to modulation of biological pathways involved in disease processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide: Lacks the trifluoromethylphenyl group, which could affect its chemical and biological properties.
N-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamide: Lacks the dimethylphenylamino group, potentially altering its reactivity and interactions with biological targets.
1-(2-oxoethyl)-N-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamide: Lacks the dimethylphenylamino group, which could influence its overall stability and activity.
Uniqueness
The unique combination of the dimethylphenyl and trifluoromethylphenyl groups in 1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamide imparts distinct chemical and biological properties. These structural features can enhance its stability, reactivity, and specificity, making it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
1-[2-(3,5-dimethylanilino)-2-oxoethyl]-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F3N3O2/c1-15-11-16(2)13-20(12-15)27-21(30)14-29-9-7-17(8-10-29)22(31)28-19-5-3-18(4-6-19)23(24,25)26/h3-6,11-13,17H,7-10,14H2,1-2H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEFUSYTTYMGAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(4-bromophenyl)-3-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2952418.png)
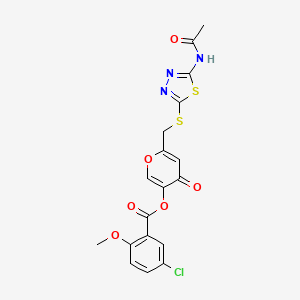

![2-Bromo[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B2952425.png)
![6-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2952426.png)
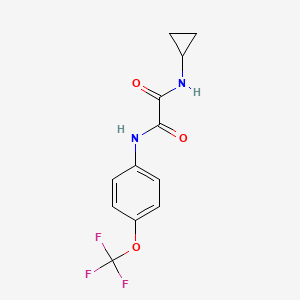
![5-amino-N-(3-chloro-4-methylphenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2952429.png)
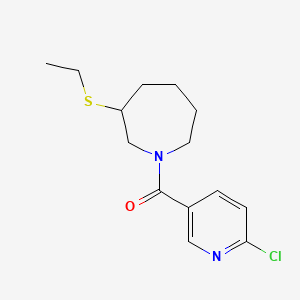
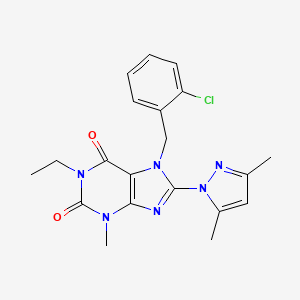
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide](/img/structure/B2952432.png)
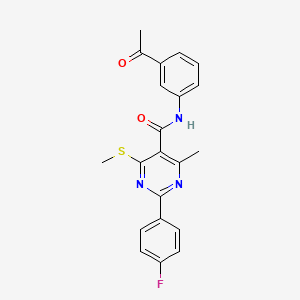

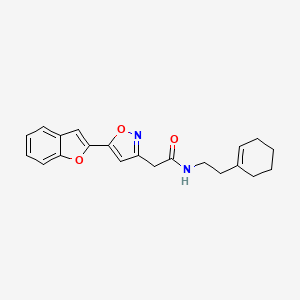
![2-{[(2-chlorobenzyl)sulfanyl]methyl}-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B2952440.png)
